
3,5-Pyridinedicarboxylic acid, 1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- is a heterocyclic organic compound. It is a derivative of pyridine, featuring two carboxylic acid groups at the 3 and 5 positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- can be synthesized through several methods. One common approach involves the reaction of formaldehyde and ethyl acetoacetate in the presence of an inert gas . The product can be purified by recrystallization from ethanol or through flash chromatography using a petroleum/ethyl acetate mixture .
Industrial Production Methods
Industrial production of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- typically involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is often produced in powder form and stored under controlled conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an inhibitor in enzymatic reactions, particularly butyrobetaine hydroxylase.
Industry: The compound is used in the production of metal-organic frameworks and other advanced materials.
Wirkmechanismus
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- involves its interaction with specific molecular targets. For instance, as an inhibitor of butyrobetaine hydroxylase, it competes with the natural substrate, thereby reducing the enzyme’s activity . In pharmaceutical applications, derivatives of this compound, such as nifedipine, act as calcium channel blockers, inhibiting the influx of calcium ions into cardiac and smooth muscle cells .
Vergleich Mit ähnlichen Verbindungen
3,5-Pyridinedicarboxylic acid, 1,2-dihydro- can be compared with other pyridinedicarboxylic acids:
2,3-Pyridinedicarboxylic acid (Quinolinic acid): Known for its role in neurotoxicity.
2,4-Pyridinedicarboxylic acid (Lutidinic acid): Used in coordination chemistry.
2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid): Utilized in the synthesis of coordination polymers.
2,6-Pyridinedicarboxylic acid (Dipicolinic acid): Important in the formation of bacterial spores.
3,4-Pyridinedicarboxylic acid (Cinchomeronic acid): Applied in organic synthesis.
The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,2-dihydro- lies in its specific applications in pharmaceuticals and its role as an enzyme inhibitor, which distinguishes it from other isomers .
Eigenschaften
CAS-Nummer |
137840-06-3 |
|---|---|
Molekularformel |
C7H7NO4 |
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
1,2-dihydropyridine-3,5-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-2,8H,3H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
YIEDXDAMWYTGHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=CC(=CN1)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


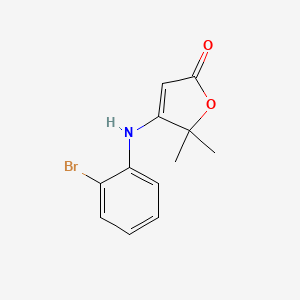


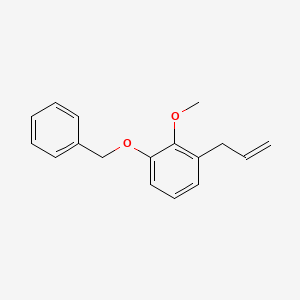
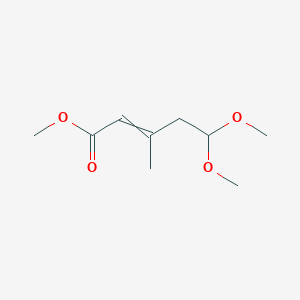
![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
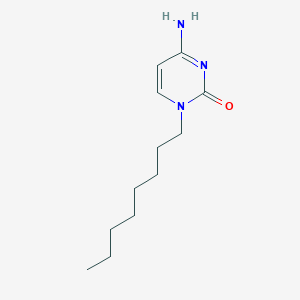
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![Bis[3-(diethoxyphosphoryl)propyl] N-acetyl-L-glutamate](/img/structure/B14269234.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-2-ol](/img/structure/B14269237.png)
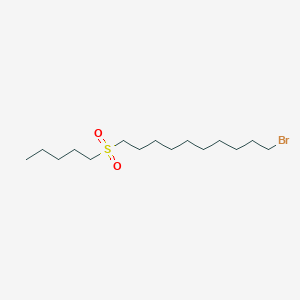

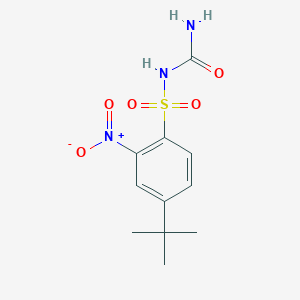
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
